
1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane is a macrocyclic compound belonging to the class of polyamines. It is characterized by its large ring structure containing nine nitrogen atoms. This compound is part of a broader family of macrocyclic polyamines, which are known for their ability to form stable complexes with metal ions. These properties make them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane typically involves the cyclization of linear polyamines. One common method is the reaction of a linear polyamine with a suitable dihalide under basic conditions. The reaction proceeds through a series of nucleophilic substitutions, leading to the formation of the macrocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure the formation of the desired macrocyclic product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane can undergo various chemical reactions, including:
Oxidation: The nitrogen atoms in the macrocyclic ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the nitrogen atoms to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of sensors and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as ligands, coordinating with metal ions to form stable chelates. This property is exploited in various applications, from catalysis to drug delivery.
Comparaison Avec Des Composés Similaires
1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane is part of a family of macrocyclic polyamines, which include compounds such as:
- 1,4,7,10,13,16-Hexaazacyclooctadecane
- 1,4,7,10,13,16,19-Heptaazacyclohenicosane
- 1,4,7,10,13,16,19,22-Octaazacyclotetracosane
Compared to these similar compounds, this compound has a larger ring size and more nitrogen atoms, which can enhance its ability to form stable complexes with larger metal ions. This makes it unique and valuable for specific applications where larger metal ions are involved.
Propriétés
Numéro CAS |
57970-53-3 |
|---|---|
Formule moléculaire |
C18H45N9 |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
1,4,7,10,13,16,19,22,25-nonazacycloheptacosane |
InChI |
InChI=1S/C18H45N9/c1-2-20-5-6-22-9-10-24-13-14-26-17-18-27-16-15-25-12-11-23-8-7-21-4-3-19-1/h19-27H,1-18H2 |
Clé InChI |
VDBVHXFEFBWRPN-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNCCNCCNCCNCCNCCNCCNCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


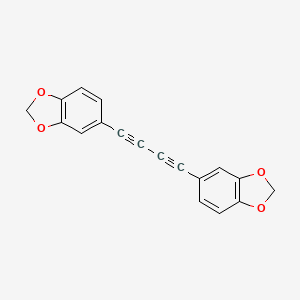
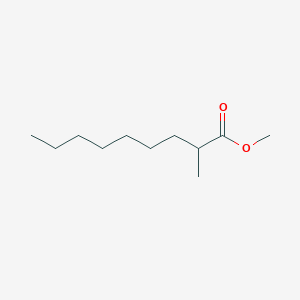
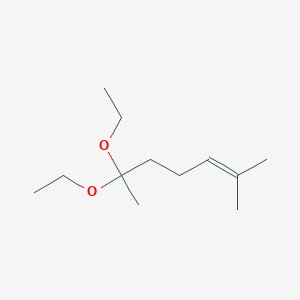
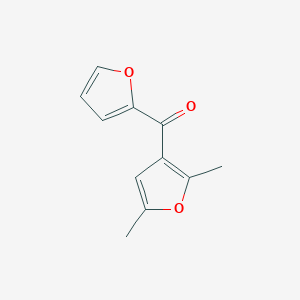
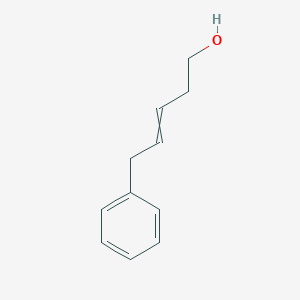
![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)
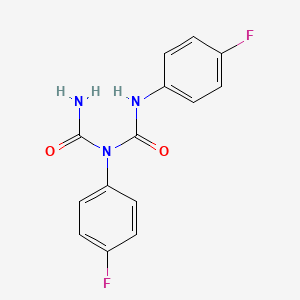
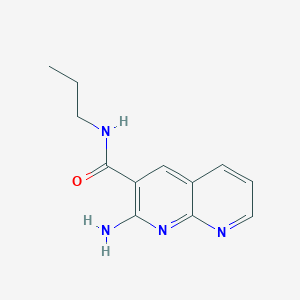
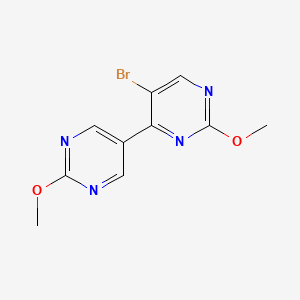
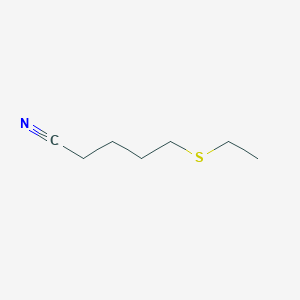
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)
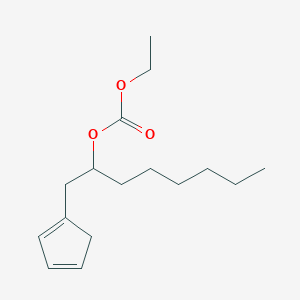
![Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B14614799.png)
